molecular formula C9H19N B2436742 2-(2,2-Dimethylpropyl)pyrrolidine CAS No. 383127-35-3

2-(2,2-Dimethylpropyl)pyrrolidine

Cat. No. B2436742
CAS RN: 383127-35-3
M. Wt: 141.258
InChI Key: BNQWNEMIHJZPIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular formula of 2-(2,2-Dimethylpropyl)pyrrolidine is C9H19N. The InChI code is 1S/C9H19N/c1-9(2,3)7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3 .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives are characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2,2-Dimethylpropyl)pyrrolidine is 141.258. It is a liquid at room temperature . The predicted density is 0.821±0.06 g/cm3, and the predicted boiling point is 177.5±8.0 °C .

Scientific Research Applications

Drug Discovery

Pyrrolidine, the core structure of “2-(2,2-Dimethylpropyl)pyrrolidine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Treatment of Human Diseases

Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have shown potential in the treatment of various human diseases .

3. Inhibitory Activity Toward Dipeptidyl Peptidase-4 (DPP4) The (S)-1-[(cyclohexylmethyl)glycyl]pyrrolidine-2-carbonitriles, a derivative of pyrrolidine, has shown inhibitory activity toward dipeptidyl peptidase-4 (DPP4), a serine exopeptidase . DPP4 cuts X-proline dipeptides from the N-terminus of polypeptides, such as chemokines, neuropeptides .

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives, which include “2-(2,2-Dimethylpropyl)pyrrolidine”, have shown diverse biological activities like antimicrobial . This makes them potential candidates for the development of new antimicrobial agents .

Anticancer Activity

These derivatives have also shown anticancer activity , indicating their potential use in the development of novel anticancer drugs .

Anti-inflammatory Activity

Pyrrolone and pyrrolidinone derivatives have exhibited anti-inflammatory activity , making them potential candidates for the development of new anti-inflammatory drugs .

Safety and Hazards

The safety information for 2-(2,2-Dimethylpropyl)pyrrolidine includes hazard statements H226 and H314, indicating that it is a combustible liquid and causes skin irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

Future Directions

Pyrrolidine and its derivatives, including 2-(2,2-Dimethylpropyl)pyrrolidine, have been the subject of significant research interest due to their wide range of biological activities . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mechanism of Action

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of biological targets, contributing to their wide range of pharmacological activities .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents, leading to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

2-(2,2-dimethylpropyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-9(2,3)7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQWNEMIHJZPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethylpropyl)pyrrolidine

CAS RN

383127-35-3
Record name 2-(2,2-dimethylpropyl)pyrrolidine
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